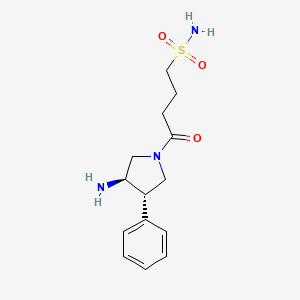
rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and a sulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the sulfonamide group. One common method involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Phenyl Group: This step often involves a substitution reaction where a phenyl group is introduced to the pyrrolidine ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rel-(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- rel-(3R,4S)-4-Aminotetrahydrofuran-3-ol
- rel-(3R,4S)-4-Fluoropyrrolidin-3-amine dihydrochloride
Uniqueness
rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide is unique due to its combination of a pyrrolidine ring, phenyl group, and sulfonamide group. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C14H21N3O3S |
|---|---|
Molecular Weight |
311.40 g/mol |
IUPAC Name |
4-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-oxobutane-1-sulfonamide |
InChI |
InChI=1S/C14H21N3O3S/c15-13-10-17(14(18)7-4-8-21(16,19)20)9-12(13)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H2,16,19,20)/t12-,13+/m1/s1 |
InChI Key |
ROUVXZZMUWKEKF-OLZOCXBDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)CCCS(=O)(=O)N)N)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CN1C(=O)CCCS(=O)(=O)N)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12941059.png)

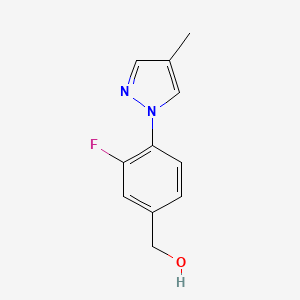
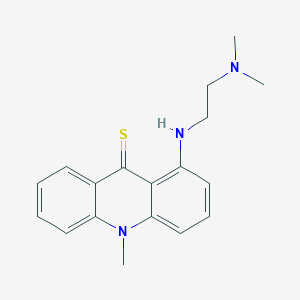
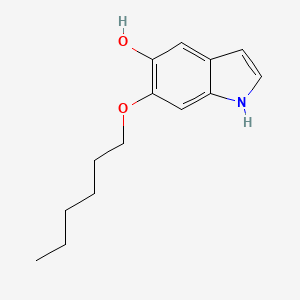
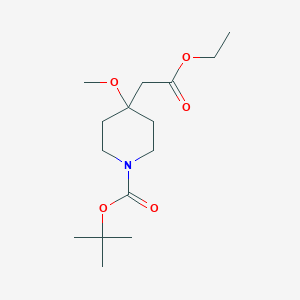
![N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B12941079.png)
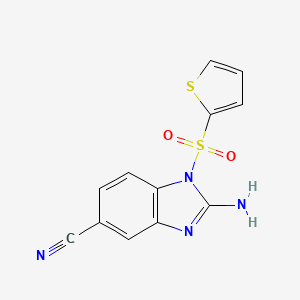
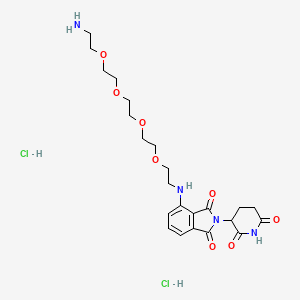
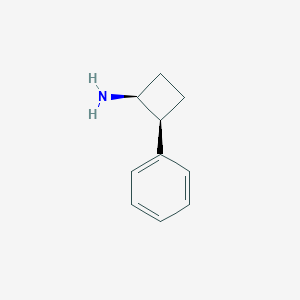
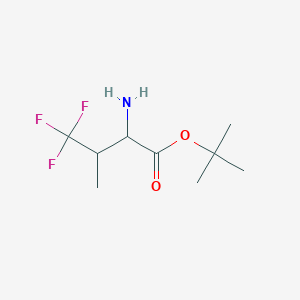
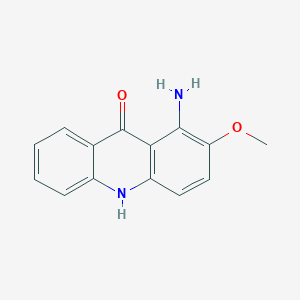
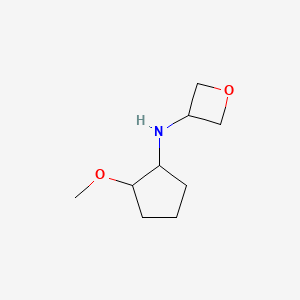
![9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine](/img/structure/B12941106.png)
